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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethylthiazole

Cat. No.: B1278221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4,5-dimethylthiazole, a
heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
The document details its commercial availability, key chemical and physical properties, and
established experimental protocols for its use in the synthesis of biologically active molecules,

particularly kinase inhibitors.

Commercial Availability and Supplier Information

2-Bromo-4,5-dimethylthiazole (CAS No. 29947-24-8) is commercially available from a range
of chemical suppliers catering to the research and development sector. It is typically offered in
various quantities with high purity, suitable for synthetic chemistry applications.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1278221?utm_src=pdf-interest
https://www.benchchem.com/product/b1278221?utm_src=pdf-body
https://www.benchchem.com/product/b1278221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Supplier

CAS
Number

Molecular
Formula

Molecular

_ Purity
Weight

Storage

Notes

Santa Cruz

Biotechnol

0gy

29947-24-

CsHeBrNS

192.08

g/mol

Highly
Purified

-20°C[1]

Pricing
available
upon login.

[1]

Aladdin

Scientific

29947-24-
8

CsHeBrNS

192.1

g/mol

min 98%

Listed as a
"Protein
Degrader
Building
Block".[2]

Ambeed

29947-24-

CsHeBINS

192.08

g/mol

NMR,
HPLC, LC-
MS, and
UPLC data
are noted
as being

available.

3]

BLD

Pharm

1559060-
02-4

Lists the
hydrobromi
de salt of
the title

compound.

[4]

Physicochemical and Spectroscopic Data

Detailed experimental data for 2-Bromo-4,5-dimethylthiazole is not widely published.

However, data for structurally related compounds can provide valuable reference points.

Table 2.1: Known Properties of 2-Bromo-4,5-dimethylthiazole
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Property Value Source
CAS Number 29947-24-8 [1]
Molecular Formula CsHeBIrNS [1]
Molecular Weight 192.08 g/mol [1]

Table 2.2: Physical Properties of a Structural Isomer: 5-Bromo-2,4-dimethyl-1,3-thiazole (CAS:
28599-52-2)

Property Value Source
Melting Point 153-155 °C [5]
Boiling Point 188-190 °C (at 745 Torr) [5]
Density 1.589 g/cm3 (Predicted) [5]

Spectroscopic Data: While specific spectra for 2-Bromo-4,5-dimethylthiazole are not readily
available in the public domain, suppliers like Ambeed indicate the availability of NMR and other
analytical data upon request.[3] For reference, the *H NMR spectrum of the parent 2-
bromothiazole shows two doublets in the aromatic region around 7.3-7.6 ppm.[6] For 2-Bromo-
4,5-dimethylthiazole, one would expect to see two singlet peaks in the methyl region of the *H
NMR spectrum.

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a
specific protocol for 2-Bromo-4,5-dimethylthiazole is not detailed in the available literature, its
synthesis can be inferred from standard methods such as the Hantzsch thiazole synthesis,
followed by bromination.

General Synthesis of 2,4,5-Alkyl-Substituted Thiazoles

The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole rings.
It involves the condensation of an a-haloketone with a thioamide. For 2,4,5-trimethylthiazole (a
close analog), the reaction proceeds by reacting 3-bromo-2-butanone with thioacetamide.
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Key Synthetic Reactions in Drug Development

The true utility of 2-Bromo-4,5-dimethylthiazole for drug development professionals lies in its
capacity as a versatile intermediate. The bromine atom at the 2-position serves as a reactive
handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex
molecular architectures.

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an
organohalide and a boronic acid or ester. This reaction is extensively used in the synthesis of
kinase inhibitors, where an aryl or heteroaryl group is coupled to the thiazole core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
e Materials:

o 2-Bromo-4,5-dimethylthiazole (1.0 mmol, 1 equivalent)

[¢]

Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equivalents)

[e]

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 mmol,
5 mol%)

[e]

Base, e.g., Potassium Carbonate (K2COs) or Cesium Carbonate (Cs2COs) (2.0 mmol, 2
equivalents)

[e]

Anhydrous solvent system (e.g., 1,4-dioxane and water)
e Procedure:

o To a flame-dried reaction vessel, add 2-Bromo-4,5-dimethylthiazole, the boronic acid,
the palladium catalyst, and the base.

o Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this
cycle three times to ensure an inert atmosphere.

o Add the degassed solvent system via syringe.
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o Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for 12-
24 hours.

o Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

o Upon completion, cool the mixture to room temperature, dilute with an organic solvent
(e.g., ethyl acetate), and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by silica gel column chromatography to yield the desired coupled
product.
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Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Targeting the p38
MAPK Signaling Pathway

Thiazole derivatives are prominent scaffolds in the development of kinase inhibitors. The p38
mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory
responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel
disease, and certain cancers.[7] Bromothiazoles, including 2-Bromo-4,5-dimethylthiazole, are
valuable starting materials for synthesizing potent and selective p38 MAPK inhibitors.[4][7]
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The general strategy involves using the thiazole core as a central scaffold. The substituent at
the 2-position, introduced via coupling to the bromine atom, can be tailored to interact with the
ATP-binding pocket of the kinase, thereby inhibiting its activity.
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Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

In Vitro Kinase Assay Protocol
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To evaluate the efficacy of newly synthesized inhibitors, an in vitro kinase assay is essential.
This protocol provides a general method for assessing the inhibitory activity against a specific
protein kinase like p38 MAPKa.

o Materials:

o Recombinant human p38 MAPKa enzyme

o

ATP and a suitable peptide substrate (e.g., MEF2C)

[¢]

Synthesized inhibitor compounds (serially diluted in DMSO)

[¢]

Assay buffer (containing Tris-HCI, MgClz, DTT)

[e]

A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)

o

White, opaque 96-well microplates

e Procedure:

[¢]

Prepare serial dilutions of the inhibitor compounds in DMSO.

o In a 96-well plate, add the recombinant p38 MAPKa enzyme, the peptide substrate, and
the diluted inhibitor compounds to the assay buffer. Include positive (known inhibitor) and
negative (DMSO vehicle) controls.

o Initiate the kinase reaction by adding a solution of ATP.
o Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the remaining ATP levels by adding the luminescent
reagent from the assay Kkit.

o Measure luminescence using a plate reader. A lower signal indicates higher kinase activity
(more ATP consumed) and thus lower inhibition.

o Calculate the half-maximal inhibitory concentration (ICso) values by plotting the percentage
of inhibition against the logarithm of the inhibitor concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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